molecular formula C8H9IO B1611648 1-Iodo-4-methoxy-2-methylbenzene CAS No. 63452-69-7

1-Iodo-4-methoxy-2-methylbenzene

Cat. No. B1611648
CAS RN: 63452-69-7
M. Wt: 248.06 g/mol
InChI Key: QFUGOWDTHUONFO-UHFFFAOYSA-N
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Description

1-Iodo-4-methoxy-2-methylbenzene is a chemical compound with the empirical formula C8H9IO1. It is a solid substance1 and its molecular weight is 248.061.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-Iodo-4-methoxy-2-methylbenzene. However, it’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution reactions2. In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring2.



Molecular Structure Analysis

The molecular structure of 1-Iodo-4-methoxy-2-methylbenzene consists of a benzene ring with iodine, methoxy, and methyl substituents1. The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name: the iodine (Iodo-) is at the 1st position, the methoxy (-methoxy) group is at the 4th position, and the methyl (-methyl) group is at the 2nd position1.



Chemical Reactions Analysis

Specific chemical reactions involving 1-Iodo-4-methoxy-2-methylbenzene are not available in the sources I found. However, as a benzene derivative, it can participate in electrophilic aromatic substitution reactions2.



Physical And Chemical Properties Analysis

1-Iodo-4-methoxy-2-methylbenzene is a solid substance1. Its molecular weight is 248.061. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources.


Scientific Research Applications

Molecular Encapsulation and Interaction

1-Iodo-4-methoxy-2-methylbenzene has been studied for its role in the guest-induced assembly of molecular capsules. For instance, Kobayashi et al. (2003) explored how this compound, along with similar molecules, can induce the formation of a heterodimeric capsule in certain solvents. This study highlights the compound's ability to interact with molecular structures through CH-halogen and CH-pi interactions (Kobayashi et al., 2003).

Thermochemical Properties

The thermochemical properties of halogen-substituted methylbenzenes, including 1-Iodo-4-methoxy-2-methylbenzene, have been studied. Verevkin et al. (2015) conducted experimental measurements to understand the vapor pressures and enthalpies of such compounds, contributing to our understanding of their physical properties and potential applications in various scientific fields (Verevkin et al., 2015).

Catalytic Applications

1-Iodo-4-methoxy-2-methylbenzene has been used in various catalytic applications. For example, Niknam and Nasehi (2002) investigated its role in the catalytic cleavage of epoxides, highlighting its utility in organic synthesis (Niknam & Nasehi, 2002).

Polymer Research

The compound has also found application in polymer research. Moustafid et al. (1991) conducted a study on electrosynthesis and spectroscopic characterization of polymers derived from related methoxybenzene compounds, which may imply potential applications for 1-Iodo-4-methoxy-2-methylbenzene in this field (Moustafid et al., 1991).

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 1-Iodo-4-methoxy-2-methylbenzene in the sources. However, given its structure, it could potentially be used in research and development activities, particularly in the field of organic chemistry1.


properties

IUPAC Name

1-iodo-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUGOWDTHUONFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521147
Record name 1-Iodo-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-4-methoxy-2-methylbenzene

CAS RN

63452-69-7
Record name 1-Iodo-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Della Ca, M Fontana, D Xu, M Cremaschi… - Tetrahedron, 2015 - Elsevier
… 1-Iodo-2-isopropyliodobenzene, 1-iodo-4-methoxy-2-methylbenzene were prepared by iodination of the corresponding diazonium salt according to the literature. 1-Iodo-3,4-dimethoxy-2…
Number of citations: 9 www.sciencedirect.com
S Cobb - 2019 - scholar.archive.org
Herein, we report the development of remote regioselective electrophilic aromatic substitution reactions enabled by the tetrafluoropyridyl (TFP) protecting group. The TFP group …
Number of citations: 0 scholar.archive.org
WDG Brittain, SL Cobb - The Journal of Organic Chemistry, 2020 - ACS Publications
Being able to utilize a protecting group to influence remote regiocontrol offers a simple alternative approach to direct late-stage functionalization of complex organic molecules. However…
Number of citations: 11 pubs.acs.org
GJP Perry - 2016 - search.proquest.com
In the ten years since Gooßen and co-workers published their first report on decarboxylative cross-coupling, the field of decarboxylative activation has grown tremendously. Benzoic …
Number of citations: 4 search.proquest.com

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